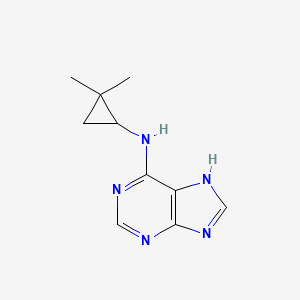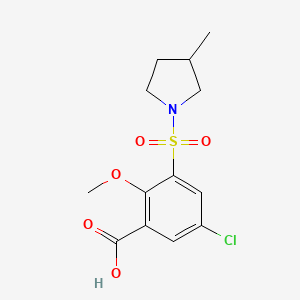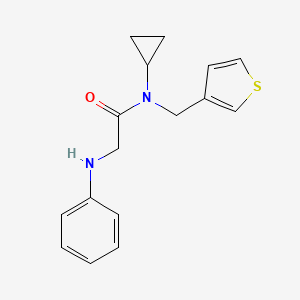![molecular formula C12H18N2O2 B7587110 2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B7587110.png)
2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide, commonly known as AHEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AHEB belongs to the family of phenethylamines and is structurally similar to dopamine and norepinephrine.
Mécanisme D'action
AHEB acts as a dopamine and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of commonly used antidepressants such as selective serotonin reuptake inhibitors (SSRIs). AHEB has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Biochemical and Physiological Effects
AHEB has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to improved mood and cognitive function. AHEB has also been shown to have neuroprotective properties, protecting neurons from oxidative stress and inflammation. Additionally, AHEB has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using AHEB in lab experiments include its relatively simple synthesis method, its potential therapeutic applications in various fields of research, and its neuroprotective and anti-cancer properties. However, AHEB has limitations in terms of its potential side effects and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for AHEB research. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another potential direction is to explore its potential anti-cancer properties and develop AHEB-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of AHEB and its potential side effects.
Conclusion
In conclusion, AHEB is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its relatively simple synthesis method, neuroprotective and anti-cancer properties, and potential therapeutic applications make it an attractive compound for further research. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of AHEB involves the reaction between 4-hydroxyphenethylamine and butyryl chloride. The resultant product is then treated with ammonium hydroxide to form AHEB. The synthesis process is relatively simple and can be accomplished in a laboratory setting.
Applications De Recherche Scientifique
AHEB has been studied for its potential therapeutic applications in various fields of research. It has been shown to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. AHEB has also been studied for its potential anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-11(13)12(16)14-8-7-9-3-5-10(15)6-4-9/h3-6,11,15H,2,7-8,13H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIAAWMCLRDGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCC1=CC=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587034.png)
![4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587042.png)
![(2S)-5-amino-2-[3-(4-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587043.png)

![(2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587064.png)
![1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B7587071.png)
![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)


![3-[(2-Aminopropanoylamino)methyl]benzoic acid](/img/structure/B7587102.png)
![(2S)-2-amino-3-methyl-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B7587118.png)
![2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol](/img/structure/B7587125.png)

![3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide](/img/structure/B7587144.png)